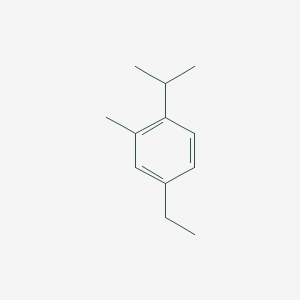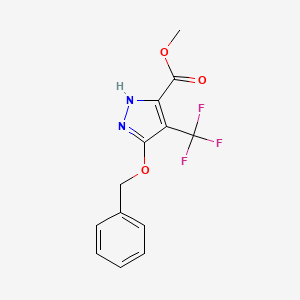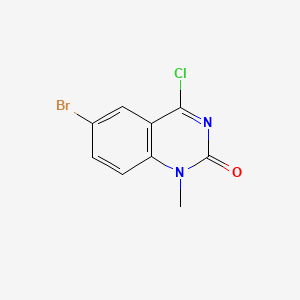
1,1'-Bicyclohexyl, 4,4'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bicyclohexyl, 4,4’-dimethyl- is an organic compound with the molecular formula C14H26. It is a derivative of bicyclohexyl, where two cyclohexane rings are connected by a single bond, and each ring has a methyl group attached at the 4-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bicyclohexyl, 4,4’-dimethyl- typically involves the hydrogenation of biphenyl derivatives. One common method is the catalytic hydrogenation of 4,4’-dimethylbiphenyl using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:
4,4’-Dimethylbiphenyl+H2Pd or Pt1,1’-Bicyclohexyl, 4,4’-dimethyl-
Industrial Production Methods
In industrial settings, the production of 1,1’-Bicyclohexyl, 4,4’-dimethyl- is often carried out in large-scale reactors equipped with hydrogenation facilities. The process involves the continuous feeding of 4,4’-dimethylbiphenyl and hydrogen gas into the reactor, where the catalyst facilitates the hydrogenation reaction. The product is then purified through distillation or crystallization techniques .
化学反应分析
Types of Reactions
1,1’-Bicyclohexyl, 4,4’-dimethyl- undergoes various chemical reactions, including:
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,1’-Bicyclohexyl, 4,4’-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrogenation and catalytic processes.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,1’-Bicyclohexyl, 4,4’-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s non-polar nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, its stability and resistance to oxidation make it a suitable candidate for various chemical reactions and industrial applications .
相似化合物的比较
Similar Compounds
1,1’-Bicyclohexyl: Lacks the methyl groups at the 4-position, making it less hydrophobic and less stable compared to 1,1’-Bicyclohexyl, 4,4’-dimethyl-.
4,4’-Dimethylbiphenyl: Contains aromatic rings instead of cyclohexane rings, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Bicyclohexyl, 4,4’-dimethyl- is unique due to its combination of stability, hydrophobicity, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
54823-98-2 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
1-methyl-4-(4-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChI 键 |
CGJFYDPGFFFGHA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C2CCC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





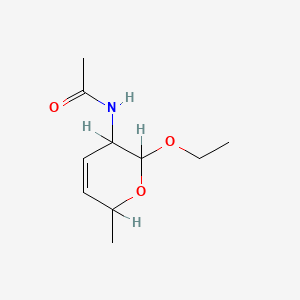
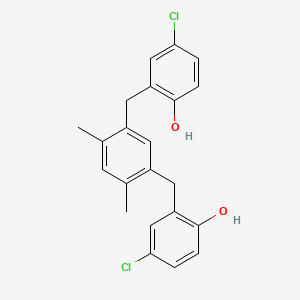
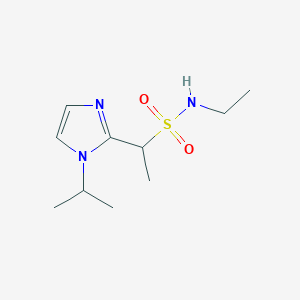
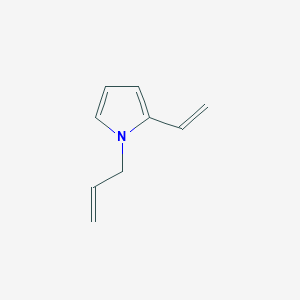
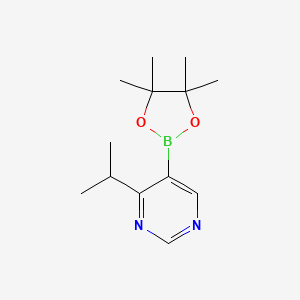
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)
